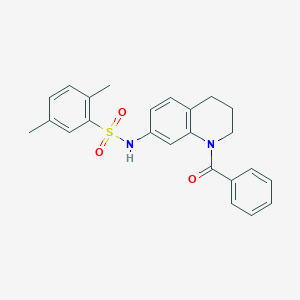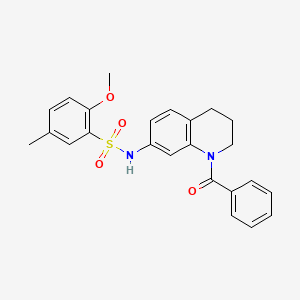
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide (NBMMB) is an organic compound that has been studied extensively for its potential applications in laboratory experiments and scientific research. NBMMB is known to have a wide range of biochemical and physiological effects, and is of particular interest due to its ability to act as a potent inhibitor of certain enzymes.
Aplicaciones Científicas De Investigación
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide has been studied extensively for its potential applications in scientific research. It has been used as a potent inhibitor of certain enzymes, including phosphodiesterases and serine/threonine protein kinases. In addition, it has been used in the study of protein-protein interactions and in the investigation of the structure and function of proteins. It has also been used to study the structure and function of G-protein coupled receptors, which play an important role in signal transduction pathways.
Mecanismo De Acción
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide is known to act as a potent inhibitor of certain enzymes, including phosphodiesterases and serine/threonine protein kinases. It works by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing its reaction. This inhibition of enzyme activity leads to the inhibition of various biochemical processes, such as signal transduction pathways.
Biochemical and Physiological Effects
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including phosphodiesterases and serine/threonine protein kinases. In addition, it has been shown to modulate the activity of G-protein coupled receptors, which play an important role in signal transduction pathways. It has also been shown to have anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide is a useful tool for laboratory experiments due to its wide range of biochemical and physiological effects. It is relatively easy to synthesize, and can be used in a variety of experiments. However, it is important to note that N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide can be toxic if used in high concentrations, and should be handled with care.
Direcciones Futuras
In the future, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide could be used in the development of new drugs and therapies. It could also be used to study the structure and function of proteins, as well as the structure and function of G-protein coupled receptors. Additionally, it could be used to further investigate the biochemical and physiological effects of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide, as well as its potential applications in drug development and therapy. Finally, further research could be conducted to determine the optimal concentrations of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide for various laboratory experiments.
Métodos De Síntesis
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide is synthesized through a multi-step process that involves the condensation reaction of benzoyl chloride and 4-methylbenzamide, followed by the addition of 3-methyl-1-benzofuran-6-yl alcohol. The product is then purified through a series of chromatographic and recrystallization steps.
Propiedades
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-15-8-10-18(11-9-15)24(27)25-19-12-13-20-16(2)23(28-21(20)14-19)22(26)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKUZZLPYBMMMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-5-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6564835.png)

![2,5-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6564851.png)

![4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B6564864.png)

![4-methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6564883.png)
![4-methyl-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide](/img/structure/B6564884.png)
![N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B6564891.png)
![N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B6564896.png)
![N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B6564900.png)
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-methylbenzamide](/img/structure/B6564901.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide](/img/structure/B6564909.png)
